1-Cyclohexylbiguanide monohydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexane derivatives is well-documented in the provided papers. For instance, an ether diamine monomer containing the cyclohexane structure was prepared through a nucleophilic substitution reaction followed by catalytic hydrazine reduction . Another paper describes the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to yield cyclic imide and open-chain amide carboxylic acid derivatives . These methods demonstrate the reactivity of cyclohexane derivatives and provide insight into potential synthetic routes that could be applied to the synthesis of 1-Cyclohexylbiguanide monohydrochloride.

Molecular Structure Analysis

The molecular structures of cyclohexane derivatives are discussed in the context of their crystalline forms. For example, the reaction products of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines were determined to have orthorhombic and monoclinic crystal structures, with detailed unit cell dimensions provided . This information is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which could be similar to the structure of 1-Cyclohexylbiguanide monohydrochloride.

Chemical Reactions Analysis

The papers describe various chemical reactions involving cyclohexane derivatives. Cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride reacts with chlorate ions in perchloric acid medium to produce a colored solution, which is used for the spectrophotometric determination of chlorate . Additionally, brominations and other addition reactions of cyclohexane derivatives are discussed, demonstrating the selectivity in functionalizing the cyclohexane ring at specific positions . These reactions highlight the chemical reactivity of cyclohexane derivatives, which could be extrapolated to the reactivity of 1-Cyclohexylbiguanide monohydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyamides based on cyclohexane derivatives are explored, with inherent viscosities, solubility in polar organic solvents, and thermal properties such as glass transition temperatures and mass loss temperatures reported . These properties are essential for understanding the behavior of these materials under various conditions and could provide a comparative basis for the properties of 1-Cyclohexylbiguanide monohydrochloride.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

1-Cyclohexylbiguanide monohydrochloride has been explored in the synthesis and structural characterization of various compounds. For instance, monohydrochloride salts of diverse 1-arylbiguanides and 1,5-diarylbiguanides, which include 1-cyclohexylbiguanide monohydrochloride, have been synthesized through reactions with anilinium chlorides and dicyandiamide or sodium dicyanamide. These compounds have been fully characterized by spectroscopic methods and X-ray crystallography (Lebel, Maris, Duval, & Wuest, 2005).

Spectrophotometric Determination

1-Cyclohexylbiguanide monohydrochloride has been utilized in spectrophotometric analyses. For instance, a method involving cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride, a related compound, has been used for the rapid spectrophotometric determination of micro-amounts of chromium(VI) and chlorate (Reddy & Reddy, 1983; Ceba, Leyva, & Nevado, 1978).

Antimalarial Research

Phenoxypropoxybiguanides, a category of compounds related to 1-cyclohexylbiguanide monohydrochloride, have been studied for their potential in treating malaria. These compounds are prodrugs, and their metabolites have shown in vitro potency against antifolate-resistant malaria parasites (Shearer et al., 2005).

Interaction with Biological Molecules

Research has also been conducted on compounds similar to 1-cyclohexylbiguanide monohydrochloride to understand their interaction with nucleic acids and proteins. For instance, studies on 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea have provided insights into the macromolecular binding of related compounds in biological systems (Cheng, Fujimura, Grunberger, & Weinstein, 1972).

Modeling Silica Surfaces

In the field of materials science, derivatives of cyclohexyl compounds, like silsesquioxanes, have been used as models for silica surfaces. This research has provided valuable insights into the structural characteristics of these surfaces (Feher, Newman, & Walzer, 1989).

Propriétés

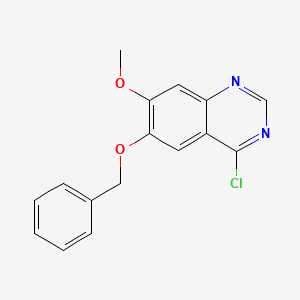

IUPAC Name |

2-cyclohexyl-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZQPVYGDQEUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylbiguanide monohydrochloride | |

CAS RN |

4762-22-5 | |

| Record name | Imidodicarbonimidic diamide, N-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC20215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)